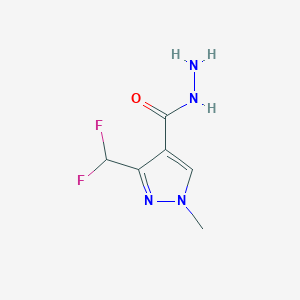
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide is a chemical compound that has garnered significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, along with a carbohydrazide functional group. Its distinct chemical structure makes it a valuable intermediate in the synthesis of various biologically active molecules, particularly in the development of fungicides and other agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of difluoroacetoacetic acid ethyl ester with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring. The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired pyrazole acid .
Industrial Production Methods
Industrial production of this compound has been optimized to ensure high yield and purity. For instance, a patented method involves the use of difluoroacetic acid, sodium hydroxide, and chlorine bleach liquor in a controlled reaction environment. This method is cost-effective, environmentally friendly, and results in a high-purity product with a yield of approximately 90.8% .
Análisis De Reacciones Químicas
Types of Reactions
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbohydrazide group into other functional groups.
Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized pyrazoles .
Aplicaciones Científicas De Investigación
3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in fungicidal applications, it inhibits the succinate dehydrogenase enzyme in the mitochondrial respiratory chain, disrupting energy production in fungal cells. This inhibition leads to the death of the fungal cells, making it an effective fungicide .
Comparación Con Compuestos Similares
Similar Compounds
Several compounds share structural similarities with 3-(Difluoromethyl)-1-methylpyrazole-4-carbohydrazide, including:
Isopyrazam: A fungicide with a similar pyrazole structure.
Sedaxane: Another fungicide with comparable functional groups.
Bixafen: A fungicide that also targets succinate dehydrogenase.
Uniqueness
What sets this compound apart is its unique combination of difluoromethyl and carbohydrazide groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for developing new agrochemicals and pharmaceuticals .
Propiedades
Fórmula molecular |
C6H8F2N4O |
|---|---|
Peso molecular |
190.15 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-1-methylpyrazole-4-carbohydrazide |
InChI |
InChI=1S/C6H8F2N4O/c1-12-2-3(6(13)10-9)4(11-12)5(7)8/h2,5H,9H2,1H3,(H,10,13) |
Clave InChI |
ZJBIAYWOGJOISC-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=N1)C(F)F)C(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


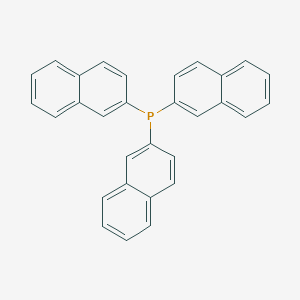

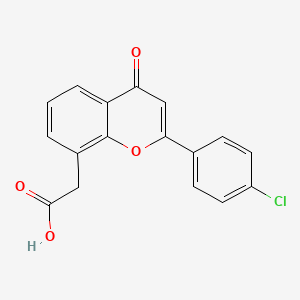
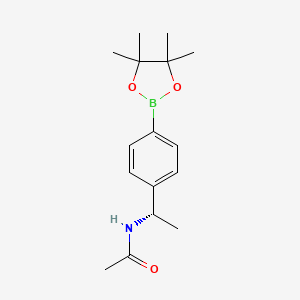
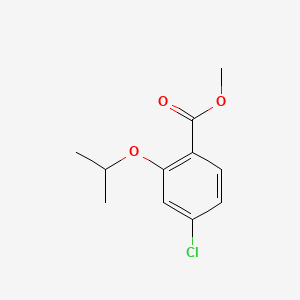
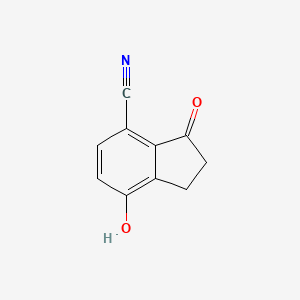
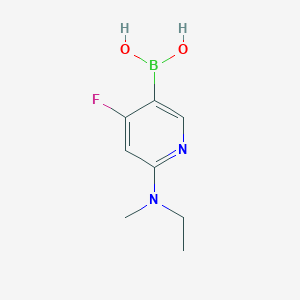

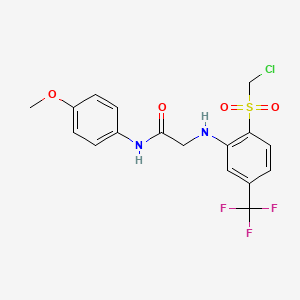
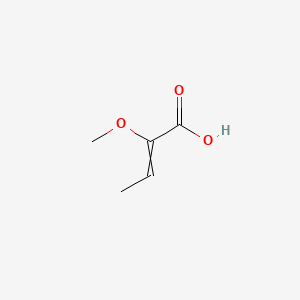
![7-Chloro-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1-(3-methoxy-4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081748.png)
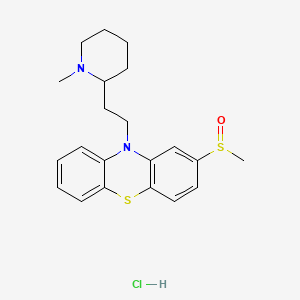
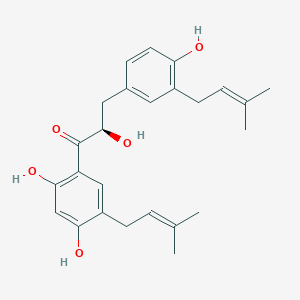
![4-{(E)-[3,4-Di(propan-2-yl)phenyl]diazenyl}benzoic acid](/img/structure/B14081766.png)
